
3,4-Dichlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate is a useful research compound. Its molecular formula is C18H9Cl3F3NO4S and its molecular weight is 498.68. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dichlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enhanced Conductivity and Performance in Organic Solar Cells
A study by Zeng et al. (2020) explored the use of Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), a material closely related to the chemical structure , for enhancing the conductivity and work function in organic solar cells. By doping PEDOT:PSS with dopamine hydrochloride, the resultant PEDOT:PSS-DA film exhibited improved electrical properties and compatibility in various organic solar cell systems, leading to a significant increase in power conversion efficiency. This highlights the potential of utilizing such chemical modifications for advancing solar energy technologies (Zeng et al., 2020).
Structural Insights from Crystallography
The crystal structure of compounds containing elements of the given chemical, such as different isomeric forms of 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines, was elucidated by de Souza et al. (2015). These structures provide valuable insights into the molecular interactions and arrangements that could influence the physical and chemical properties of materials containing similar sulfonate groups. The research emphasizes the importance of cage-type and π-π interactions in the supramolecular assembly of these compounds (de Souza et al., 2015).
Applications in Nonlinear Optics
Research by Umezawa et al. (2005) on phenylethynylpyridinium derivatives, including salts of similar sulfonate-containing compounds, has demonstrated their potential applications in second-order nonlinear optics. The study synthesized several salts and analyzed their crystal structures, revealing properties conducive to high-performance in nonlinear optical applications. This suggests the suitability of such chemical frameworks for developing materials with enhanced optical properties (Umezawa et al., 2005).
Insights into Molecular and Material Characteristics
Further investigations into the properties and applications of similar compounds have revealed a range of potential uses. For instance, studies on the synthesis, characterization, and application of poly(3,4-ethylenedioxythiophene) doped with alkyl benzenesulfonates have contributed to advancements in electrochromic devices, electronic memories, and supercapacitors, showcasing the versatility and utility of sulfonate-based compounds in materials science and electronics (Yoo et al., 2006).
Propiedades
IUPAC Name |
(3,4-dichlorophenyl) 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3F3NO4S/c19-14-6-3-12(8-15(14)20)29-30(26,27)13-4-1-11(2-5-13)28-17-16(21)7-10(9-25-17)18(22,23)24/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBRACCBLFTTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)OC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2439804.png)
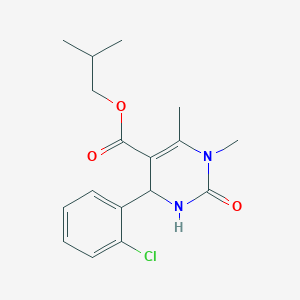
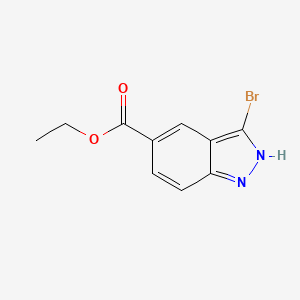
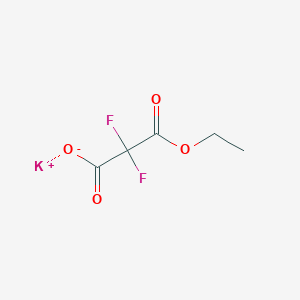
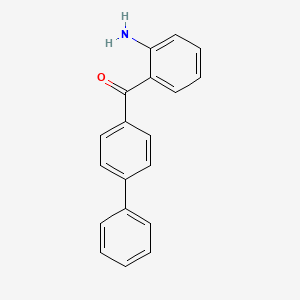


![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2439814.png)

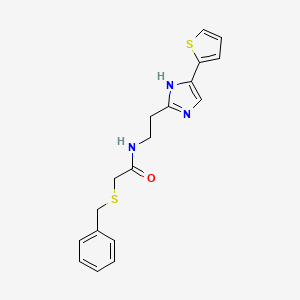

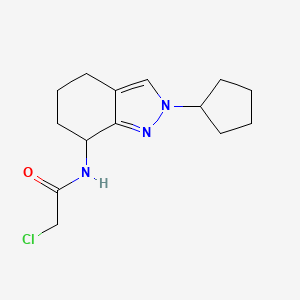
![N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439821.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2439822.png)